molecular formula C18H23ClN4O3S2 B2403070 (5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251543-03-9

(5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No.: B2403070
CAS No.: 1251543-03-9
M. Wt: 442.98
InChI Key: IQONDNLEQCPISU-UHFFFAOYSA-N
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Description

The compound "(5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone" is a structurally complex small molecule featuring:

  • 5-Chlorothiophene moiety: A halogenated aromatic heterocycle known for enhancing lipophilicity and binding affinity in medicinal chemistry .
  • Piperazine-methanone core: A flexible linker that facilitates interactions with biological targets, commonly seen in kinase inhibitors and GPCR modulators .
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing saturated ring, which may improve metabolic stability and solubility.
  • 3,5-Dimethyl-1H-pyrazole: A substituted pyrazole ring, often utilized to modulate steric and electronic properties in drug design .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S2/c1-12-17(13(2)23(20-12)14-5-10-28(25,26)11-14)21-6-8-22(9-7-21)18(24)15-3-4-16(19)27-15/h3-4,14H,5-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONDNLEQCPISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

C17H20ClN4O2S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_4\text{O}_2\text{S}

This compound features a chlorothiophene moiety and a piperazine ring linked to a pyrazole derivative, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiophene and pyrazole rings followed by coupling reactions with piperazine derivatives. The specific synthetic pathways are crucial for optimizing yield and purity, which directly affect biological activity.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis
5fSH-SY5Y5.00Cell cycle arrest

The IC50 values indicate that compound 5f exhibits significant cytotoxicity against glioma and neuroblastoma cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

The mechanism by which this compound exerts its cytotoxic effects involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed that a significant proportion of cell death was due to apoptosis, with late apoptotic cells constituting approximately 69.27% of total deaths in treated populations.
  • Cell Cycle Arrest : The compound was shown to inhibit cell cycle progression at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Study on Glioma Treatment : A study demonstrated that similar pyrazole derivatives significantly reduced tumor growth in glioma models by inducing apoptosis and inhibiting angiogenesis.
  • Neuroprotective Effects : Another investigation suggested that these compounds could have neuroprotective properties through modulation of oxidative stress pathways.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / Identifier Core Structure Key Substituents Potential Functional Impact
Target Compound Piperazine-methanone + pyrazole-thiophene 5-Chlorothiophene, sulfone-modified tetrahydrothiophene, 3,5-dimethylpyrazole Enhanced lipophilicity (Cl), metabolic stability (sulfone), steric hindrance (CH₃ groups)
Compound 7a () Pyrazole-thiophene-methanone 2,4-Diamino-3-cyanothiophene Increased hydrogen-bonding (NH₂, CN), potential kinase inhibition
Compound w3 () Piperazine-methanone + pyrimidine-triazole 5-Methyltriazole, 4-methylpiperazine Improved solubility (methylpiperazine), heterocyclic diversity (triazole)

Key Observations :

  • The 5-chlorothiophene in the target compound distinguishes it from 7a’s cyanothiophene, which introduces polar nitrile and amino groups likely altering target selectivity .
  • The sulfone group in the target’s tetrahydrothiophene may reduce oxidative metabolism compared to non-sulfonated analogs, a feature absent in w3 .

Critical Differences :

  • Halogenation (Cl) in the thiophene ring may involve electrophilic substitution, contrasting with 7a’s cyano addition.

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